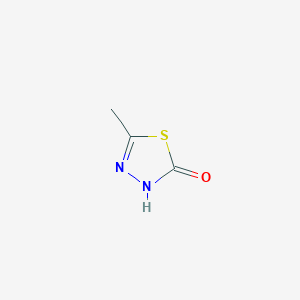

5-Methyl-1,3,4-thiadiazol-2-ol

説明

Significance of Thiadiazole Core in Medicinal and Agrochemical Chemistry

The thiadiazole ring system is a versatile scaffold in the design of new therapeutic and agricultural agents. pharmedicopublishers.com Its derivatives are known to exhibit a wide array of biological activities, making them a focal point for researchers. core.ac.uk The presence of sulfur and nitrogen atoms within the heterocyclic ring imparts unique physicochemical properties that contribute to their biological efficacy. nih.gov

In the realm of medicinal chemistry, thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. researchgate.netnih.gov The ability of the thiadiazole nucleus to act as a bioisostere for other heterocyclic rings, such as pyrimidine, allows it to interact with various biological targets. nih.gov This structural mimicry can lead to the inhibition of enzymes or the modulation of cellular pathways involved in disease processes. mdpi.com

In the agrochemical sector, thiadiazole derivatives have been investigated for their potential as pesticides and herbicides. Their biological activity against various pests and weeds makes them valuable candidates for developing new crop protection agents. researchgate.net The structural versatility of the thiadiazole ring allows for the synthesis of a vast library of compounds with diverse functionalities, enabling the optimization of their agrochemical properties. pharmedicopublishers.com

The journey of thiadiazole derivatives in drug development has a rich history. The first thiadiazole was described in 1882, and since then, extensive research has been conducted on its various isomers. nih.gov Over the decades, scientists have synthesized and evaluated numerous thiadiazole-containing compounds, leading to the discovery of several clinically used drugs. jetir.org For instance, certain sulfonamide drugs incorporating the 1,3,4-thiadiazole (B1197879) ring have been utilized for their diuretic and antimicrobial properties. The development of these early drugs laid the groundwork for further exploration into the therapeutic potential of this heterocyclic system. core.ac.uk

Among the four possible isomers of thiadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), the 1,3,4-thiadiazole scaffold has been the most extensively studied and has shown the most significant therapeutic potential. nih.govrsc.org This isomer is a key component in a variety of compounds exhibiting a wide range of biological effects.

Derivatives of 1,3,4-thiadiazole have been reported to possess:

Antimicrobial activity : Effective against a range of bacteria and fungi. nih.gov

Anti-inflammatory effects : Showing potential in managing inflammatory conditions. researchgate.net

Anticancer properties : Demonstrating cytotoxicity against various cancer cell lines. nih.govmdpi.com

Antiviral activity : Investigated for their ability to inhibit viral replication. pharmedicopublishers.com

Anticonvulsant activity : Showing promise in the management of seizures. researchgate.net

The versatility of the 1,3,4-thiadiazole ring allows for substitution at different positions, leading to a diverse array of compounds with tailored biological activities. dovepress.com This structural flexibility makes it a privileged scaffold in the design of novel therapeutic agents. nih.gov

General Overview of 5-Methyl-1,3,4-thiadiazol-2-ol Research Landscape

Research specifically on this compound, while not as extensive as for the broader class of 1,3,4-thiadiazoles, has indicated its potential as a building block in the synthesis of more complex molecules with specific biological functions. The compound itself, with the chemical formula C₃H₄N₂OS, is a solid at room temperature. nih.govsigmaaldrich.com

The presence of a methyl group and a hydroxyl group on the 1,3,4-thiadiazole ring provides sites for further chemical modification. This allows for the creation of new derivatives with potentially enhanced biological activities. For instance, derivatives of this compound have been explored in the context of antiviral research. The core structure of this compound serves as a starting point for developing novel compounds with targeted therapeutic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄N₂OS |

| Molecular Weight | 116.14 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com

Table 2: Investigated Biological Activities of the 1,3,4-Thiadiazole Core

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth. pharmedicopublishers.comnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. researchgate.net |

| Anticancer | Cytotoxic effects against various cancer cell lines. nih.govmdpi.com |

| Antiviral | Inhibition of viral replication and activity. pharmedicopublishers.com |

| Anticonvulsant | Potential to suppress or reduce the severity of seizures. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLWYEULLSTVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510617 | |

| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-65-8 | |

| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways for 5-Methyl-1,3,4-thiadiazol-2-ol and its Direct Precursors

Established synthetic routes to this compound often involve the utilization of readily available starting materials and well-understood reaction mechanisms. These pathways have been refined over time to improve yields and purity.

While direct conversion of 5-methyl-1,3,4-thiadiazol-2-amine to this compound is not a commonly reported high-yield method, the amine serves as a crucial precursor in the synthesis of various thiadiazole derivatives. The synthesis of the amine itself is a key step. A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. For instance, thiosemicarbazide can be reacted with appropriate reagents to yield the 2-amino-5-methyl-1,3,4-thiadiazole (B108200) precursor.

| Starting Material | Reagent | Product | Reference |

| Thiosemicarbazide | Acetic Anhydride (B1165640) | 2-Amino-5-methyl-1,3,4-thiadiazole |

Subsequent conversion of the amino group to a hydroxyl group can be challenging but may be achieved through diazotization followed by hydrolysis, a standard method in aromatic chemistry, although specific conditions for this thiadiazole are not extensively documented.

5-Methyl-1,3,4-thiadiazole-2-thiol (B7760102) is a versatile intermediate for the synthesis of a wide array of functionalized thiadiazole derivatives. mdpi.com The thiol group is readily reactive and can undergo various transformations. For example, it can be reacted with haloalkanes to introduce alkylthio side chains. mdpi.com

A study detailed the synthesis of 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of potassium hydroxide. tandfonline.com This intermediate was then used to synthesize a new series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | 2-Bromo-1-(4-chlorophenyl)ethanone | Potassium Hydroxide | 1-(4-Chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone |

This highlights the utility of the thiol precursor in building more complex molecular architectures.

The formation of the 1,3,4-thiadiazole (B1197879) ring system is most commonly achieved through cyclization reactions. sbq.org.br A prevalent method involves the cyclization of thiosemicarbazides with various reagents. sbq.org.brjocpr.com For the synthesis of 5-methyl substituted thiadiazoles, a thiosemicarbazide is typically reacted with an acetylating agent or a carboxylic acid derivative.

The mechanism generally starts with a nucleophilic attack of the nitrogen from the thiosemicarbazide onto the carbonyl carbon of the acid or its derivative. sbq.org.br This is followed by dehydration to form an intermediate, which then undergoes intramolecular cyclization through the attack of the sulfur atom on a carbonyl group, followed by another dehydration step to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

| Precursor | Cyclizing Agent | Product |

| Thiosemicarbazide | Acetic Acid/POCl₃ | 5-Methyl-1,3,4-thiadiazol-2-amine |

| Thiosemicarbazide | Acetic Anhydride | This compound |

These cyclization strategies are efficient and widely used for the synthesis of a variety of 1,3,4-thiadiazole derivatives. sbq.org.br

Novel and Efficient Synthetic Approaches

Recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic methods for this compound and its derivatives. These approaches often involve novel reaction mechanisms or the use of catalysts to improve reaction rates and yields.

A novel approach for the synthesis of 5-methyl-3-alkyl-1,3,4-thiadiazole-2(3H)-one derivatives involves an interesting mechanism featuring an intramolecular nucleophilic substitution (SNi) reaction. tandfonline.com In this method, a precursor containing a benzyloxy group facilitates an SNi-type reaction to form a spiro intermediate. tandfonline.com This is followed by an SN2-type nucleophilic substitution with alkyl halides and subsequent hydrolysis to yield the final product. tandfonline.com This pathway demonstrates an innovative use of intramolecular reactions to construct the desired thiadiazolone core structure, with yields ranging from 42% to 70%. tandfonline.com

The use of catalysts in organic synthesis is a cornerstone of modern chemistry, and the synthesis of thiadiazoles is no exception. Lewis acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and iron(III) chloride hexahydrate (FeCl₃·6H₂O) have been explored as efficient and mild catalysts for various organic transformations. scielo.brorganic-chemistry.org

CeCl₃·7H₂O : Cerium(III) chloride is known to be an effective Lewis acid catalyst in various organic reactions, including the formation of heterocyclic compounds. scielo.brmdpi.com Its use can promote cyclization reactions under milder conditions and potentially increase yields.

FeCl₃·6H₂O : Iron(III) chloride is an inexpensive, readily available, and environmentally benign Lewis acid catalyst. organic-chemistry.orgorganic-chemistry.org It has been successfully employed in the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives from the cyclization of thiosemicarbazones. researchgate.net The use of FeCl₃ can be combined with microwave and ultrasound irradiation to achieve rapid and efficient synthesis in an environmentally friendly manner, often in aqueous media or under solvent-free conditions. researchgate.net

| Catalyst | Reaction Type | Advantages |

| CeCl₃·7H₂O | Lewis acid-catalyzed cyclization | Mild reaction conditions, high efficiency |

| FeCl₃·6H₂O | Lewis acid-catalyzed cyclization | Inexpensive, environmentally benign, can be used with microwave/ultrasound |

These catalyst-assisted methods represent a significant advancement in the synthesis of thiadiazole derivatives, offering more sustainable and efficient alternatives to traditional synthetic routes.

Functionalization Strategies and Derivative Synthesis

The 5-methyl-1,3,4-thiadiazole scaffold can be readily functionalized, particularly at the 2-position, starting from its thione tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol. This thiol group serves as a nucleophile, enabling a variety of substitution reactions to introduce new functional groups and build more complex molecules.

A significant functionalization strategy involves the alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with α,ω-dihaloalkanes. mdpi.com This reaction can be controlled to selectively yield 2-(ω-haloalkylthio)thiadiazoles, which are valuable reagents for further synthetic transformations. mdpi.combohrium.com The reaction's outcome is highly dependent on the experimental conditions, including the choice of base, solvent, and the specific dihaloalkane used. mdpi.comnih.gov

Optimized protocols have been developed to favor the formation of these monofunctionalized products. mdpi.com For instance, reacting the starting thiol with an excess of the dihaloalkane generally promotes the formation of the desired haloalkylthio derivative over the symmetrically substituted product. mdpi.comresearchgate.net These compounds are obtained as mixtures that are typically separable by chromatography. bohrium.com

The reaction between 5-methyl-1,3,4-thiadiazole-2-thiol and α,ω-dihaloalkanes can also be directed to produce symmetrical bis-thiadiazoles, where two thiadiazole rings are linked by an alkyl chain. mdpi.comnih.gov These molecules are of interest as ligands in coordination chemistry. nih.gov

The formation of the bis-thiadiazole product is favored when the ratio of the thiadiazole thiol to the dihaloalkane is adjusted (e.g., 2:1). mdpi.com The length of the alkyl chain and the nature of the halogen in the dihaloalkane also strongly influence the reaction output. mdpi.combohrium.com For example, reactions with dibromomethane (B42720) or dichloromethane (B109758) predominantly yield the symmetrical methylene-bridged bis-thiadiazole as the major or sole product. mdpi.com In contrast, longer chain dihaloalkanes may produce a mixture of both the monofunctionalized and the bis-substituted products. mdpi.com

| Dihaloalkane | Base | Ratio (Thiol:Dihaloalkane) | Major Product Type | Yield (%) |

|---|---|---|---|---|

| Dibromomethane | K₂CO₃ | 1:10 | Symmetrical Bis-Thiadiazole | 70 |

| 1,2-Dibromoethane | K₂CO₃ | 1:10 | 2-(2-Bromoethylthio)thiadiazole | 52 |

| 1,3-Dibromopropane | K₂CO₃ | 1:10 | 2-(3-Bromopropylthio)thiadiazole | 67 |

| 1,4-Dibromobutane | K₂CO₃ | 1:10 | 2-(4-Bromobutylthio)thiadiazole | 63 |

| Dichloromethane | Cs₂CO₃ | 1:1 | Symmetrical Bis-Thiadiazole | 42 |

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a widely used strategy in drug design. Thiadiazole-thiazolone hybrids have been synthesized and investigated for their potential biological activities. ucl.ac.uknih.gov The synthesis is a multi-step process that results in novel hybrid compounds. ucl.ac.uk These hybrids have been evaluated as potential inhibitors of specific enzymes, such as the human mitotic kinesin Eg5, which is a target for anticancer agents. ucl.ac.uknih.gov

The structure-activity relationship (SAR) analysis of these hybrids has indicated that the nature and position of substituents on the phenyl ring of the thiazolone portion can significantly influence their inhibitory potency. nih.gov For instance, electron-withdrawing groups like 2-chloro and 4-nitro substituents have been shown to enhance the inhibitory activity against the target enzyme. nih.gov

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 5f | 4-Nitro | 17.2 |

| 5h | 2-Chloro | 13.2 |

| 5i | 2,4-Dichloro | 20.2 |

The 1,3,4-thiadiazole ring is a key component in the design of carbonic anhydrase (CA) inhibitors. nih.govrsc.org Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov

Derivatization of the thiadiazole scaffold, often by introducing a sulfonamide group (-SO₂NH₂), is a primary strategy for developing potent CA inhibitors. nih.govnih.gov The sulfonamide moiety is crucial as it coordinates to the zinc ion within the active site of the enzyme. rsc.org Various series of 2-substituted-1,3,4-thiadiazole-5-sulfonamides have been synthesized and shown to be potent inhibitors of several human (h) CA isoforms, including hCA I, hCA II, hCA VA, and hCA VB. nih.govnih.gov Studies have shown that some of these derivatives exhibit selectivity, preferentially inhibiting mitochondrial isoforms (VA and VB) over cytosolic ones (I and II). nih.gov Further modifications, such as creating thiadiazole-thiazolidinone hybrids bearing a sulfonamide group, have also led to the discovery of potent CA inhibitors. rsc.org

| Compound (2-R-substituent) | Kᵢ for hCA I (nM) | Kᵢ for hCA II (nM) | Kᵢ for hCA VA (nM) | Kᵢ for hCA VB (nM) |

|---|---|---|---|---|

| CH₃CONH- | 7420 | 540 | 9.8 | 8.3 |

| C₂H₅CONH- | 102 | 7420 | 4.2 | 5.4 |

| C₃H₇CONH- | 255 | 6110 | 32 | 74 |

| (CH₃)₂CHCONH- | 346 | 5590 | 9.3 | 1.3 |

Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopy of 5-Methyl-1,3,4-thiadiazol-2-ol and Derivatives

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound and its related compounds. nih.govresearchgate.net These experimental findings are often supported by theoretical calculations, such as Density Functional Theory (DFT), to provide a comprehensive assignment of the observed vibrational bands. nih.govresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For derivatives of this compound, characteristic FT-IR bands are observed that confirm the presence of key structural features. researchgate.net For instance, in the derivative 1-(5-Methyl- nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol, the O-H stretching vibration is identified as a strong band, while the C=N stretching vibration of the thiadiazole ring appears in the 1575 cm⁻¹ region. researchgate.net The N-N stretching vibration within the thiadiazole ring is assigned to a strong band observed at 1084 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically observed in the 2800–3000 cm⁻¹ range. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for a this compound Derivative.

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| O-H stretching | 3652 (calculated) |

| N-H stretching | 3258 |

| C-H stretching (CH₃, asymmetric) | 3013, 2950 (calculated) |

| C-H stretching (CH₂, asymmetric) | 2989 |

| C-H stretching (CH₂, symmetric) | 2923 |

| C=N stretching | 1575 |

| N-N stretching | 1084 |

| C-S stretching | 616 |

Data sourced from studies on 1-(5-Methyl- nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol and 5-Methyl-1,3,4-thiadiazol-2-amine. researchgate.netresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of 1-(5-Methyl- nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol, the C=N stretching vibrations are observed at 1512 cm⁻¹. researchgate.net The symmetric and asymmetric stretching vibrations of the CH₂ groups are found at 2923 cm⁻¹ and 2989 cm⁻¹, respectively. researchgate.net The N-N stretching of the thiadiazole ring is identified by a strong band at 1082 cm⁻¹. researchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for a this compound Derivative.

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| N-H stretching | 3101 |

| C-H stretching (CH₂, asymmetric) | 2989 |

| C-H stretching (CH₂, symmetric) | 2923 |

| C-H stretching (CH₃, symmetric) | 2872 |

| C=N stretching | 1512 |

| OH in-plane bending | 1233 |

| N-N stretching | 1082 |

Data sourced from studies on 1-(5-Methyl- nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol and 5-Methyl-1,3,4-thiadiazol-2-amine. researchgate.netresearchgate.net

The vibrational spectra of 1,3,4-thiadiazole (B1197879) derivatives are characterized by several key vibrational modes that are crucial for structural confirmation.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) within the thiadiazole ring is a strong indicator of the heterocyclic structure. This mode typically appears as a strong and sharp band in the region of 1500-1630 cm⁻¹ in both FT-IR and FT-Raman spectra. researchgate.netnih.govjmchemsci.com For example, in a derivative of this compound, these vibrations are observed at 1575 cm⁻¹ in the FT-IR spectrum and 1512 cm⁻¹ in the FT-Raman spectrum. researchgate.net

C=S Stretching: The carbon-sulfur double bond (C=S) or thione group stretching vibration is another important characteristic. Due to the lower electronegativity of sulfur compared to oxygen, the C=S bond is less polar than a C=O bond. Its stretching band is typically found in the range of 800 ± 130 cm⁻¹ with moderate intensity. researchgate.net However, in some thiadiazole derivatives, particularly those existing in the thione tautomeric form, this band can be observed in the 1316–1368 cm⁻¹ range. mdpi.com

C-S Stretching: The stretching vibrations of the carbon-sulfur single bonds (C-S) within the thiadiazole ring are also diagnostic. These bands are generally observed at lower frequencies, with weak to moderate intensity. In one study, the C-S stretching vibration was observed at 616 cm⁻¹. researchgate.net Another study notes that bands below 660 cm⁻¹ can originate from the -C-S-C- stretching of the thiadiazole ring. nih.gov

N-N Stretching: The stretching of the nitrogen-nitrogen single bond (N-N) in the thiadiazole ring is typically observed in the 1080-1150 cm⁻¹ region. researchgate.net

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are employed to study the electronic transitions and photophysical properties of molecules. These methods provide information about the absorption and emission of light, which are governed by the molecule's electronic structure. nih.govnih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π-π* transitions). The UV absorption spectrum of 1-(5-Methyl- nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol, recorded in methanol (B129727), shows absorption bands in the 200-500 nm range. researchgate.net For some 1,3,4-thiadiazole derivatives, absorption maxima can be influenced by substituents on the aromatic rings. For instance, the presence of an electron-withdrawing group like NO₂ can cause a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr

Fluorescence spectroscopy involves the excitation of a molecule to a higher electronic state with light of a specific wavelength, followed by the measurement of the emitted light as the molecule returns to its ground state. Many 1,3,4-thiadiazole derivatives exhibit interesting fluorescence properties. mdpi.comnih.gov

Studies on 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (a derivative) have revealed a dual fluorescence effect in aqueous solutions at a pH below 7. nih.gov This phenomenon is characterized by two emission maxima, around 380 nm and 440 nm. nih.gov Above pH 7.5, only a single fluorescence band is observed at approximately 437 nm. nih.gov This pH-dependent fluorescence suggests different emitting species, potentially related to protonation or deprotonation of the molecule. nih.govnih.gov The dual fluorescence can sometimes be attributed to processes like excited-state intramolecular proton transfer (ESIPT), where a proton moves from a donor to an acceptor group within the molecule in its excited state. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(5-Methyl- nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol |

| 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol |

| 5-Methyl-1,3,4-thiadiazol-2-amine |

| 2-amino-5-phenyl-1,3,4-thiadiazole |

| 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole |

| 2-amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole |

| 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound and its derivatives.

¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the most characteristic signal is that of the methyl (CH₃) protons. In studies of the tautomer 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) and its derivatives, the methyl protons typically appear as a sharp singlet in the ¹H-NMR spectrum. The exact chemical shift can vary depending on the solvent and the specific chemical form (the -ol vs. the thione tautomer), but it is generally observed in the range of 2.5 to 2.8 ppm.

Table 1: Typical ¹H-NMR Chemical Shift for the Methyl Group

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| Ring-CH₃ | ~ 2.5 - 2.8 | Singlet (s) |

Note: Data is based on the analysis of closely related structures and may vary with solvent and experimental conditions.

¹³C-NMR spectroscopy identifies the different carbon environments in a molecule. For this compound, three distinct signals are expected: one for the methyl carbon and two for the carbons within the thiadiazole ring (C2 and C5). Research on related 1,3,4-thiadiazoles indicates that the compound predominantly exists in its thione tautomeric form (5-methyl-1,3,4-thiadiazole-2(3H)-thione) in solvents like dimethylsulfoxide (DMSO). The chemical shifts for the ring carbons are typically found far downfield due to their heteroaromatic nature and proximity to electronegative nitrogen and sulfur atoms.

Table 2: Representative ¹³C-NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ) in ppm |

| Ring-C H₃ | ~ 15 - 16 |

| C 2 (C=S/C-O) | ~ 161 |

| C 5 (C-CH₃) | ~ 167 |

Note: Data is derived from derivatives of 2-mercapto-5-methyl-1,3,4-thiadiazole and serves as an illustrative example.

For unambiguous assignment of ¹H and ¹³C signals and to confirm the molecular structure, especially for more complex derivatives, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between directly bonded and long-range coupled protons and carbons. The characterization of various functionalized 2-mercapto-5-methyl-1,3,4-thiadiazoles has been successfully accomplished using these 2D NMR methods, providing definitive structural proof.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, confirming its molecular formula of C₃H₄N₂OS. The calculated molecular weight for this formula is 116.14 g/mol . Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to distinguish it from isomers and confirm the connectivity of the thiadiazole core. This technique is routinely used to verify the successful synthesis of thiadiazole derivatives.

Advanced Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical methods have become indispensable for gaining deeper insights into the molecular properties of compounds like this compound. These theoretical approaches allow for the prediction of molecular structures, spectroscopic properties, and electronic behavior.

Methods such as Density Functional Theory (DFT) are widely used to calculate optimized molecular geometries, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. Such calculations help in the detailed interpretation of experimental spectra.

Furthermore, quantum mechanical studies provide crucial information about the electronic structure through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and stability of the molecule. These computational analyses are also vital for understanding phenomena such as molecular aggregation and intramolecular charge transfer, which influence the compound's optical and electronic properties.

Spectroscopic and Computational Insights into this compound

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry due to their diverse biological activities and applications. Among these, derivatives of the 1,3,4-thiadiazole ring system are of significant interest. Computational chemistry and spectroscopic analysis provide powerful tools to understand the molecular structure, electronic properties, and potential biological interactions of these compounds. This article focuses on the theoretical and computational characterization of this compound and its related derivatives, exploring various quantum chemical methods and modeling techniques.

Computational methods are integral to modern chemical research, offering deep insights into molecular properties that complement experimental data. For thiadiazole derivatives, these techniques elucidate structural, electronic, and reactivity characteristics.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure of molecules. rdd.edu.iqanjs.edu.iq It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating vibrational frequencies, which correspond to the energies of molecular vibrations.

Theoretical calculations for thiadiazole derivatives are often performed using DFT with specific functionals and basis sets, such as B3LYP/6-311++G(d,p) or B3LYP/6-311G**. rdd.edu.iqresearchgate.net These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For instance, in a study on 1-(5-methyl- rdd.edu.iqresearchgate.netconicet.gov.arthiadiazol-2-yl)-pyrolidin-2-ol (MTPN), a derivative of the target compound, DFT calculations revealed that the thiadiazole and pyrrolidine (B122466) rings are not co-planar. researchgate.netresearchgate.net The calculated bond lengths and angles generally show good agreement with experimental data where available. nih.gov

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of vibrational modes, such as stretching, bending, and torsional motions. researchgate.net For example, in the MTPN derivative, the O-H stretching mode was calculated at 3652 cm⁻¹, and the C=N stretching vibrations were predicted around 1503-1520 cm⁻¹. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. dergipark.org.tr

Table 1: Selected Calculated Geometrical Parameters for a Thiadiazole Derivative (MTPN) Note: Data is for 1-(5-methyl- rdd.edu.iqresearchgate.netconicet.gov.arthiadiazol-2-yl)-pyrolidin-2-ol, as a representative example of DFT calculations on a related structure. researchgate.net

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| N-N | 1.449 |

| C=N | 1.285 |

| C-S | 1.772 |

| Bond Angles (°) | |

| C-N-N | 108.05 |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO, as an electron acceptor, represents the ability to gain an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. rdd.edu.iqresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger energy gap implies higher stability. rdd.edu.iq DFT calculations are commonly used to determine the energies of these frontier orbitals. anjs.edu.iq For a series of thiadiazole derivatives, HOMO-LUMO analysis has been used to compare their reactivity and stability. rdd.edu.iq This analysis also helps to confirm intramolecular charge transfer within the molecule. rdd.edu.iqanjs.edu.iq In studies of related compounds, electronegative substituents like -Cl and -NO₂ were found to reduce the HOMO-LUMO energy gap. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.netnih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu

In thiadiazole derivatives, NBO analysis reveals significant charge transfer from lone pairs of heteroatoms (like nitrogen and sulfur) to antibonding orbitals of the ring system. researchgate.net For example, in the MTPN derivative, hyperconjugative interaction energy was found to be significant during the π-π* transition. researchgate.net This charge delocalization stabilizes the molecule and plays a crucial role in its electronic properties. A high E(2) value signifies a strong interaction and substantial stabilization of the molecular structure. acadpubl.eu The analysis can also elucidate the strength of intermolecular interactions, such as hydrogen bonds in dimers. nih.govacs.org

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. researchgate.net An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or zero potential areas.

For thiadiazole derivatives, MEP maps can identify the most reactive sites for intermolecular interactions. researchgate.net In the MTPN derivative, for example, electrophilic sites were localized over the nitrogen and oxygen atoms, while a maximum positive region was found on the hydrogen atom of the hydroxyl group, indicating a likely site for nucleophilic attack. researchgate.net This information is valuable for predicting how the molecule will interact with biological targets.

In silico molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a larger molecule, typically a protein or enzyme. researchgate.net This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com

The process involves generating various conformations of the ligand and fitting them into the protein's binding pocket. A scoring function is then used to estimate the binding energy (or docking score) for each pose, with lower binding energies generally indicating a more stable protein-ligand complex. nih.gov

While specific docking studies for this compound are not detailed in the provided context, numerous studies on related thiadiazole derivatives have been performed against various therapeutic targets, including EGFR kinase, COVID-19 main protease, and bacterial enzymes. researchgate.netmdpi.comijpsjournal.com These studies analyze the types of interactions formed, such as hydrogen bonds and hydrophobic contacts, between the thiadiazole ligand and amino acid residues in the protein's active site. mdpi.comnih.gov Such analyses provide critical insights into the structural requirements for effective binding and biological activity.

Table 2: Representative Docking Scores for Thiadiazole Derivatives Against a Protein Target (COVID-19 Main Protease, 6LU7) Note: Data is for N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine derivatives, demonstrating the application of molecular docking. researchgate.net

| Compound | Binding Energy (kcal/mol) |

| Native Ligand | -8.1 |

| Derivative 1 | -8.0 |

| Derivative 2 | -7.7 |

| Derivative 3 | -7.5 |

| Derivative 4 | -7.4 |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me QSAR models are predictive tools used in drug design to estimate the activity of novel, unsynthesized molecules. medcraveonline.com

The development of a QSAR model involves several key steps:

Data Set Selection: A set of molecules with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical, topological, or electronic properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression, are used to create a mathematical equation that correlates the descriptors with the biological activity. fiveable.menih.gov

Model Validation: The predictive power of the model is rigorously tested. slideshare.net

A QSAR model takes the form: Activity = f (molecular descriptors) + error . wikipedia.org Studies on 1,3,4-thiadiazole derivatives have successfully employed QSAR to model their inhibitory activity against targets like carbonic anhydrase IX. nih.gov These models help identify the key structural features that govern the biological activity, guiding the optimization of lead compounds to enhance their potency. fiveable.me

Biological and Pharmacological Investigations

Antimicrobial Activities

Derivatives of 5-Methyl-1,3,4-thiadiazol-2-ol have demonstrated a broad spectrum of antimicrobial activities. The 1,3,4-thiadiazole (B1197879) scaffold is a key pharmacophore that imparts significant biological action, including antibacterial and antifungal properties nih.govnih.gov.

The 1,3,4-thiadiazole nucleus is a component of various compounds screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. core.ac.ukresearchgate.net Studies on different series of 1,3,4-thiadiazole derivatives have shown inhibitory effects against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.comnih.gov For instance, certain synthetic analogues have demonstrated moderate to good activity against these bacteria, which is often dependent on the nature of the substituents on the thiadiazole ring. core.ac.ukresearchgate.net Some derivatives have shown notable inhibition zones against S. aureus and B. subtilis, while activity against E. coli can be more variable. nih.gov However, while the broader class of 1,3,4-thiadiazoles shows promise, specific efficacy data for this compound itself against these particular bacterial strains is not extensively detailed in the reviewed literature.

The antifungal potential of this chemical family is particularly well-documented. A specific derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, referred to as C1, has been identified as a potent antifungal agent against a range of pathogenic fungi. nih.govresearchgate.net Research has established its effectiveness against various Candida species, including azole-resistant isolates, as well as molds like Aspergillus niger. nih.gov The minimal inhibitory concentration (MIC₁₀₀) values for the C1 compound have been reported to range from 8 to 96 μg/ml, highlighting its significant fungistatic or fungicidal activity depending on the concentration and fungal strain. nih.govresearchgate.net

Table 1: Antifungal Efficacy of 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1)

| Fungal Strain | MIC₁₀₀ (μg/mL) |

|---|---|

| Candida albicans NCPF 3153 | 8 - 96 |

| Candida parapsilosis ATCC 22019 | 8 - 96 |

| Aspergillus niger ATCC 16888 | 8 - 96 |

| Azole-Resistant Candida Isolates | 8 - 96 |

A promising strategy to enhance antifungal efficacy and reduce the toxicity of established drugs involves combination therapy. The derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) exhibits a strong synergistic interaction with Amphotericin B (AmB), a potent but toxic antifungal agent. researchgate.netimicams.ac.cn This synergy allows for a significant reduction in the concentration of AmB needed to inhibit fungal growth, by as much as a dozen to several dozen times. researchgate.net This effect has been observed across all tested strains, including those with reduced sensitivity to AmB and isolates resistant to azoles. researchgate.net This finding suggests that combining these thiadiazole derivatives with AmB could be a viable therapeutic strategy to lower its effective dose and associated side effects. mdpi.comnih.gov

The antifungal mechanism for 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) has been investigated, revealing a primary action on the fungal cell wall. nih.gov The compound disrupts cell wall biogenesis, which is evidenced by the inability of treated cells to maintain their shape, leading to the formation of giant cells and flocculation. nih.govresearchgate.net This interference with the cell wall causes a loss of osmotic resistance and leakage of protoplast material. nih.gov Notably, the C1 compound does not appear to affect ergosterol content, distinguishing its mechanism from that of azole antifungals. nih.gov In its synergistic interaction with Amphotericin B, spectroscopic studies suggest that the C1 molecule interacts with AmB aggregates, leading to their disaggregation. This process is believed to increase the clinical efficacy of the antibiotic. tcu.edu

Anticancer and Cytostatic Potential

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in the design of novel anticancer agents due to its ability to interact with various biological targets. mdpi.comnih.gov This has led to the synthesis and evaluation of numerous derivatives for their potential to inhibit cancer cell growth. researchgate.netrsc.orgmdpi.com

Research into the anticancer properties of this chemical family has yielded promising results. A specific derivative, N-(5-methyl- researchgate.netmdpi.comdmed.org.uathiadiazol-2-yl)-propionamide, has demonstrated significant inhibitory effects on the growth of various human tumor cell lines. dmed.org.uabiopolymers.org.ua In vitro studies using an MTT assay showed that this compound effectively reduces the viability of cancer cells in a dose-dependent manner. dmed.org.ua The highest sensitivity was observed in human hepatocellular carcinoma (HepG2) cells, which had an IC₅₀ value of 9.4 μg/mL. The compound also showed inhibitory activity against human myeloid leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines. dmed.org.ua The antiproliferative activity was found to be most potent against hepatocarcinoma, followed by leukemia and then breast carcinoma cells. dmed.org.uabiopolymers.org.ua

Table 2: Cytotoxic Activity of N-(5-methyl- researchgate.netmdpi.comdmed.org.uathiadiazol-2-yl)-propionamide

| Human Cancer Cell Line | Tissue of Origin | IC₅₀ (μg/mL) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 9.4 |

| HL-60 | Myeloid Leukemia | 41.2 |

| MCF-7 | Breast Adenocarcinoma | 97.6 |

| A549 | Lung Carcinoma | >100 |

| KB-3-1 | Cervical Carcinoma | >100 |

Cytotoxicity against Cancer Cell Lines (e.g., A549 Human Lung Adenocarcinoma)

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable cytotoxic properties against various human cancer cell lines. nih.gov A key area of investigation has been their efficacy against A549, a human lung adenocarcinoma cell line.

A study investigating the anticancer potential of N-(5-methyl- nih.govnih.govthiadiazol-2-yl)-propionamide, a derivative of this compound, evaluated its cytotoxicity across a panel of tumor cell lines. The research found that this compound exhibited a growth-inhibitory action on several lines, including human lung carcinoma A549 cells. dmed.org.ua The half-maximal inhibitory concentration (IC50) values varied across the different cell lines, indicating a degree of selectivity. The human hepatocellular carcinoma HepG2 cells were found to be the most sensitive to the compound, with an IC50 value of 9.4 µg/mL. dmed.org.ua The antiproliferative effect was also observed in leukemia (HL-60) and breast carcinoma (MCF-7) cells. dmed.org.ua

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 9.4 |

| HL-60 | Myeloid Leukemia | Data not specified |

| MCF-7 | Breast Adenocarcinoma | Data not specified |

| A549 | Lung Carcinoma | Data not specified |

| KB-3-1 | Cervical Carcinoma | Data not specified |

Further research into other 1,3,4-thiadiazole analogues has reinforced these findings. For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles showed significant suppressive activity against A549 cells, among other cancer lines. nih.gov Specifically, the derivative with a 4-methyl substituent on the C-5 phenyl ring displayed the highest activity against A549 cells, with an IC50 value of 9.40 µg/ml. nih.gov

Impact on Mitotic Kinesin Eg5 ATPase Activity

The mitotic kinesin Eg5 (also known as KIF11) is a motor protein essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for anticancer therapies. nih.gov Inhibition of the ATPase activity of Eg5 leads to mitotic arrest and subsequent cell death. nih.gov

Derivatives of the 1,3,4-thiadiazole ring system have been identified as a class of mitotic kinesin Eg5 inhibitors. nih.gov Synthetic studies on novel 2,4,5-substituted-1,3,4-thiadiazoline derivatives revealed that modifications to the side chains at the 2-, 4-, and 5-positions of the ring could significantly enhance Eg5 inhibitory activity. nih.gov Specifically, introducing a sulfonylamino group at the 5-position's side chain and a bulky acyl group at the 2- and 4-positions led to a marked increase in both mitotic phase accumulation and direct Eg5 inhibition. nih.gov This demonstrates that the 1,3,4-thiadiazole scaffold serves as a viable framework for developing potent Eg5 inhibitors.

Enzyme Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. frontiersin.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The cytosolic isoforms human carbonic anhydrase I (hCA I) and II (hCA II) are well-studied targets.

A series of heterocyclic mercaptans featuring the 1,3,4-thiadiazole ring have been assessed for their inhibitory effects on these isozymes. nih.gov These thiadiazole-thiols demonstrated inhibitory activity against both hCA I and hCA II. Against hCA I, the inhibition constants (Ki) were in the range of 97 nM to 548 µM, while for hCA II, the range was 7.9 µM to 618 µM. nih.gov Generally, the 1,3,4-thiadiazole derivatives were more active inhibitors than the corresponding 1,2,4-triazoles. nih.gov

| Compound Class | Target Isozyme | Inhibition Constant (Ki) Range |

|---|---|---|

| 1,3,4-Thiadiazole-thiols | hCA I | 97 nM - 548 µM |

| hCA II | 7.9 µM - 618 µM | |

| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | hCA I | 102 nM - 7.42 µM |

| hCA II | 0.54 µM - 7.42 µM |

Another study on 2-substituted-1,3,4-thiadiazole-5-sulfamides showed these compounds to be weak inhibitors of hCA I and hCA II, with Ki values ranging from 102 nM to 7.42 µM and 0.54 µM to 7.42 µM, respectively. nih.gov This suggests that the nature of the substituent group is critical in determining the potency and selectivity of CA inhibition.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold by identifying how different chemical groups and their positions influence biological activity.

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituent groups on the heterocyclic ring.

For Cytotoxic Activity: In a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles, the substituents on the C-5 phenyl ring were found to be crucial for their cytotoxic effects. nih.gov The presence of groups like 4-hydroxy, 4-methyl, or 3-methoxy-4-hydroxy on the phenyl ring resulted in the highest activity against different cancer cell lines, indicating that an optimal electron density on this ring is key for cytotoxicity. nih.gov

For Eg5 Inhibition: SAR studies of 1,3,4-thiadiazoline Eg5 inhibitors showed that activity is significantly enhanced by specific substitutions. The introduction of a sulfonylamino group at the side chain of the 5-position and bulky acyl groups at the 2- and 4-positions increased inhibitory potency. nih.gov

For Carbonic Anhydrase Inhibition: The inhibition profile of 1,3,4-thiadiazoles against CAs is also dictated by its substituents. While 1,3,4-thiadiazole-thiols show broad activity, the addition of a sulfonamide group, as seen in 2-substituted-1,3,4-thiadiazole-5-sulfamides, leads to weak inhibition of cytosolic hCA I and II but potent, low nanomolar inhibition of mitochondrial isoforms hCA VA and hCA VB. nih.govnih.gov Furthermore, a derivative like 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol was found to be a highly selective inhibitor of hCA I. nih.gov

For Other Activities: In studies on diuretic agents, compounds substituted with a methyl group at the 5th position of the 1,3,4-thiadiazole ring displayed higher activity compared to those with an amino group at the same position. mdpi.com

The three-dimensional arrangement, or conformation, of a molecule plays a critical role in its ability to interact with biological targets like enzyme active sites or cellular receptors. For 1,3,4-thiadiazole derivatives, the geometry of the core ring and the rotational freedom of its substituents can significantly impact biological activity.

Interactions with Biological Membranes

The interaction of small molecules with biological membranes is a critical aspect of their pharmacological profile, influencing their absorption, distribution, and mechanism of action. For derivatives of the 1,3,4-thiadiazole scaffold, the ability to penetrate cell membranes is a recognized characteristic that contributes to their diverse biological activities. While direct and extensive research on the specific interactions of this compound with lipid bilayers is not extensively detailed in the available scientific literature, studies on structurally related compounds provide significant insights into the potential behavior of this molecule at the membrane interface. These investigations suggest that 1,3,4-thiadiazole derivatives can modulate the physical properties of model lipid membranes.

The modulation of lipid bilayer properties, such as fluidity and local ordering, is a key mechanism through which exogenous molecules can affect cellular function. Research on various 1,3,4-thiadiazole derivatives indicates their capacity to influence the dynamics of liposomal membranes. For instance, studies utilizing Fourier-transform infrared spectroscopy (FTIR) have demonstrated that certain 1,3,4-thiadiazoles can have a notable influence on the fluidity of these model membranes nih.govnih.gov.

The nature of this interaction appears to be dependent on the specific substitutions on the thiadiazole ring. A study on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, a compound structurally related to this compound, revealed through infrared spectroscopy that it primarily interacts with the hydrophilic (headgroup) region of the lipid bilayer frontiersin.org. In contrast, a similar compound with a longer alkyl chain, 4-(5-heptyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was found to interact with both the hydrophilic and the hydrophobic (acyl chain) regions of the membrane frontiersin.org. This suggests that the length of the alkyl substituent plays a crucial role in the depth of penetration and the nature of the interaction with the lipid bilayer. Given the small methyl group in this compound, it can be hypothesized that its interaction would be more localized to the polar headgroup region of the phospholipids.

The table below summarizes the observed interaction sites for these related 1,3,4-thiadiazole derivatives.

| Compound | Interaction Site in Lipid Bilayer |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Primarily hydrophilic region |

| 4-(5-heptyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Both hydrophilic and hydrophobic regions |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole | Both hydrophilic and partially the central non-polar zone |

The phase transition of phospholipids from a gel-like (Lβ') to a liquid-crystalline (Lα) state is a critical parameter that reflects the stability and order of a lipid bilayer. The temperature at which this occurs, the main phase transition temperature (Tm), can be significantly altered by the presence of interacting molecules.

Studies on 1,3,4-thiadiazole derivatives have shown that they can strongly affect the phase transition of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), a common model phospholipid frontiersin.org. For example, the incorporation of small amounts (less than 1 mol%) of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole into DPPC membranes has been observed to increase the main phase transition temperature frontiersin.org. This effect typically indicates a stabilization of the gel phase or an ordering of the lipid acyl chains.

While specific differential scanning calorimetry (DSC) data for this compound is not available, the strong effect of the related compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, on the phase transition of DPPC suggests that this compound would also likely influence this property frontiersin.org. The nature of this influence, whether it increases or decreases the Tm and affects the cooperativity of the transition, would depend on the specifics of its interaction with the phospholipid headgroups and acyl chains.

The following table presents hypothetical effects on the main phase transition temperature (Tm) of DPPC based on the behavior of a related thiadiazole derivative, illustrating a potential ordering effect.

| Compound | Concentration (mol%) | Change in DPPC Tm (°C) | Implied Effect on Bilayer |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole | < 1 | Increase | Ordering/Stabilizing |

Advanced Applications and Future Research Directions

Material Science and Supramolecular Chemistry

The unique structural and electronic properties of the 1,3,4-thiadiazole (B1197879) ring system make it a valuable component in the design of new materials and supramolecular assemblies.

Molecular Aggregation Studies

The study of molecular aggregation is crucial for understanding how molecules interact and self-assemble, which is fundamental in material science. Spectroscopic investigations into derivatives of 5-Methyl-1,3,4-thiadiazol-2-ol, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1), have revealed solvent-dependent aggregation behavior. nih.govacs.org

In dimethyl sulfoxide (B87167) (DMSO) solutions, the fluorescence emission spectra of these compounds show multiple bands that vary with concentration, which, along with shortened fluorescence lifetimes, indicates the formation of molecular aggregates. nih.govacs.org In contrast, single emission bands are observed in solvents like methanol (B129727) or ethanol. nih.govacs.org These findings suggest that the aggregation process is influenced by the surrounding medium and the structure of the alkyl substituents on the thiadiazole ring. nih.gov Such studies are pivotal for controlling the self-assembly of these molecules into functional supramolecular structures.

Use as Ligands for Metal Complexes

Derivatives of this compound are effective ligands for forming stable complexes with various metal ions. mdpi.commdpi.com The thiadiazole ring contains nitrogen and sulfur atoms that can act as donor sites for coordination with metal ions like Copper(II), Zinc(II), Chromium(III), and Nickel(II). mdpi.comsid.irjmchemsci.comresearchgate.net

Research has shown that chelation often occurs through one of the thiadiazole nitrogen atoms and a deprotonated hydroxyl group from an adjacent ring, such as a resorcinol (B1680541) moiety. mdpi.com The resulting metal complexes exhibit specific geometries, including square planar and octahedral configurations, depending on the metal ion and ligand structure. sid.irjmchemsci.comresearchgate.net This ability to form diverse and stable metal complexes opens avenues for their use in catalysis, sensing, and the development of new materials with tailored electronic and magnetic properties. chemimpex.com

| Ligand Type | Metal Ion(s) | Observed Geometry | Reference(s) |

| 1,3,4-Thiadiazole Derivative | Ni(II) | Square Planar | sid.irjmchemsci.comresearchgate.net |

| 1,3,4-Thiadiazole Derivative | Cr(III) | Octahedral | sid.irjmchemsci.comresearchgate.net |

| 1,3,4-Thiadiazole Derivative | Co(II) | Square Planar | researchgate.net |

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II), Zn(II) | Not specified | mdpi.com |

Development of New Therapeutic Agents

The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov Researchers are actively exploring its potential in creating next-generation drugs.

Design of Hybrid Molecules with Enhanced Potency

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy for developing new drugs with improved efficacy. The 5-methyl-1,3,4-thiadiazole moiety has been successfully integrated with other heterocyclic systems to create novel hybrid molecules.

For instance, hybrids combining the 1,3,4-thiadiazole ring with 1,2,3-triazole have been synthesized and investigated for their potential antiviral activity, showing good docking scores against the main protease of COVID-19. biointerfaceresearch.com Similarly, fusing the thiadiazole core with a thiazole (B1198619) ring is expected to produce synergistic biological effects, as thiadiazoles are often involved in enzyme inhibition while thiazoles can enhance interactions with targets like proteins and nucleic acids. nih.gov Other research has focused on creating 1,3,4-thiadiazole-thiazolone hybrids as potential inhibitors of the human mitotic kinesin Eg5, a target in cancer therapy. nih.gov

| Hybrid Structure | Target/Application | Key Findings | Reference(s) |

| 1,3,4-Thiadiazole-1,2,3-triazole | Antiviral (COVID-19) | Good docking scores to the main protease. | biointerfaceresearch.com |

| 1,3,4-Thiadiazole-Thiazole | Anticancer, Antimicrobial | Expected synergistic effects from different modes of action. | nih.gov |

| 1,3,4-Thiadiazole-Thiazolone | Anticancer (Eg5 inhibitor) | Displayed significant inhibition of Eg5 ATPase activity. | nih.gov |

| Imidazole-1,3,4-Thiadiazole | Antiprotozoal | Showed inhibitory activity against T. cruzi and L. donovani. | mdpi.com |

Strategies to Overcome Drug Resistance

The emergence of drug-resistant pathogens and cancer cells is a major challenge in healthcare. nih.gov The development of new agents that can circumvent these resistance mechanisms is a critical area of research. Derivatives of this compound have shown promise in this regard. One study highlighted the effectiveness of a derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, against various Candida species, including strains that are resistant to conventional azole antifungal treatments. The unique structural features of thiadiazole derivatives allow them to interfere with microbial metabolic processes, offering an alternative mechanism of action that can be effective against resistant strains.

Agrochemical Applications

Beyond medicine, derivatives of this compound have found applications in agriculture. These compounds have been investigated for their potential as plant growth regulators, fungicides, and herbicides. chemimpex.com Their ability to protect crops from various pathogens and weeds can help enhance agricultural productivity. chemimpex.com The biological activity of the thiadiazole core can be harnessed to develop new agrochemicals that improve crop yield and resistance to environmental stresses.

Herbicidal Activity

The 1,3,4-thiadiazole ring is a known pharmacophore in compounds exhibiting herbicidal properties. google.comresearchgate.net Research into derivatives has shown that this class of compounds can be effective against a variety of weeds while showing selectivity towards crops. google.com For instance, a study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a derivative, demonstrated moderate herbicidal effects against Brassica campestris. asianpubs.org While specific data on the herbicidal activity of this compound is not extensively detailed in the provided sources, the established activity of its analogs suggests a promising area for future investigation. The herbicidal compositions containing thiadiazole derivatives can also be blended with other agricultural chemicals like pesticides, fungicides, and plant growth regulators to broaden the spectrum of control. google.com

Table 1: Herbicidal Activity of a 1,3,4-Thiadiazole Derivative

| Compound | Target Weed | Activity Level | Source |

|---|---|---|---|

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | Moderate | asianpubs.org |

Bactericidal Activity

Thiadiazole derivatives have a long history of use as antimicrobial agents. scienceopen.comnih.gov Notably, Sulfamethizole, a sulfonamide drug containing the 5-methyl-1,3,4-thiadiazole core structure, has been recognized for its antibacterial properties. scienceopen.comnih.gov The bactericidal potential of this heterocyclic family is significant, with commercial products like bismerthiazol (B1226852) and thiodiazole copper being used in agriculture. nih.gov

A study on 5-Methyl-1,3,4-thiadiazol-2-amine, a compound structurally very similar to this compound, was conducted to evaluate its antimicrobial activity. researchgate.net The compound was tested against several bacterial strains, showing moderate activity compared to the standard drug chloramphenicol. researchgate.net Further research has shown that various 2,5-disubstituted 1,3,4-thiadiazole derivatives exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govut.ac.ir

Table 2: Antibacterial Screening of 5-Methyl-1,3,4-thiadiazol-2-amine

| Bacterial Strain | Activity vs. Standard Drug (Chloramphenicol) | Source |

|---|---|---|

| Escherichia coli | Moderately active | researchgate.net |

| Bacillus subtilis | Moderately active | researchgate.net |

| Staphylococcus aureus | Less active | researchgate.net |

Antiviral and Plant Activating Agent Potential

The 1,3,4-thiadiazole nucleus is a key component in the design of antiviral agents. nih.gov Research has focused on the synthesis of novel derivatives to combat various plant and human viruses. nih.gov Specifically, derivatives have been developed that show excellent protective activity against the Tobacco Mosaic Virus (TMV). researchgate.netmdpi.com One study found that a synthesized 1,3,4-thiadiazole derivative was more effective against TMV than the commercial agent ningnanmycin. mdpi.com

Beyond direct antiviral action, these compounds also show potential as plant activating agents. jmchemsci.com They can stimulate a plant's systemic acquired immunity, enhancing its natural defense mechanisms. jmchemsci.com Research indicates that treatment with certain 1,3,4-thiadiazole derivatives can lead to improved photosynthetic efficiency in virus-infected plants by maintaining stable chlorophyll (B73375) content. mdpi.com This suggests a dual role: directly inhibiting viral spread and strengthening the host plant's resilience. mdpi.com

Patent Landscape and Commercial Implications

The wide range of biological activities associated with the 1,3,4-thiadiazole scaffold has led to significant interest in its commercial applications, reflected in a robust patent landscape. sci-hub.st

Analysis of Existing Patents Featuring Thiadiazole Derivatives

Numerous patents have been filed for thiadiazole derivatives, underscoring their commercial importance in agriculture and medicine. sci-hub.st A search for compounds with similar structures, such as (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, reveals multiple patents. nih.gov

Existing patents cover a wide array of applications:

Herbicides: Patents describe novel thiadiazole derivatives that exhibit high herbicidal activity against a wide variety of weeds while being safe for crops. google.com

Fungicides and Insecticides: Thiadiazole derivatives have been patented for their use in combating fungal infections in plants and for controlling insect pest infestations. googleapis.com

Therapeutic Agents: A patent review highlights the extensive research and patenting of thiadiazole inhibitors for various therapeutic targets. nih.gov

These patents often claim not only the novel chemical structures but also the compositions containing them and the methods of their use.

Future Patenting Strategies in Thiadiazole Research

Future patenting strategies in thiadiazole research are likely to focus on several key areas. A primary strategy involves the creation of hybrid molecules, where the thiadiazole ring is combined with other known bioactive pharmacophores to generate novel compounds with enhanced or synergistic effects. The synthesis of derivatives with varied substituents at different positions of the thiadiazole ring will continue to be a fertile ground for new patents, aiming to optimize activity, selectivity, and physicochemical properties.

Furthermore, there is potential for patents covering new formulations that improve the delivery and efficacy of these compounds, particularly in agricultural applications. As new biological targets are identified, patent applications for thiadiazole derivatives as modulators of these targets will likely increase. Finally, developing more efficient and environmentally friendly synthesis methods for these compounds could also be a subject of future patents.

Methodological Advancements in Research

Progress in the research of this compound and its derivatives is closely linked to advancements in synthetic and analytical methodologies.

The synthesis of the 1,3,4-thiadiazole core is well-established, with common methods involving the cyclization of thiosemicarbazides with various reagents. nih.gov For instance, 5-Methyl-1,3,4-thiadiazol-2-amine, a close analog, can be synthesized by refluxing a mixture of thiosemicarbazide (B42300) and acetic acid. researchgate.net The target compound, this compound, exists in tautomeric equilibrium with 5-methyl-1,3,4-thiadiazole-2(3H)-thione. Research often focuses on the functionalization of this thiol tautomer, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764). isres.orgmdpi.com

Recent methodological advancements have focused on optimizing reaction conditions to selectively synthesize specific derivatives. mdpi.com Studies have detailed the fine-tuning of parameters such as the choice of base, solvent, and reagent proportions to control the outcome of functionalization reactions, allowing for the targeted synthesis of either monosubstituted or symmetrical bis-thiadiazole compounds. mdpi.com

The structural confirmation of these newly synthesized compounds relies on a suite of modern analytical techniques. Spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS) are routinely used for elucidation. researchgate.netjmchemsci.comresearchgate.net For unambiguous structural determination, single-crystal X-ray diffraction is also employed. mdpi.com

Development of More Efficient and Cost-Effective Synthesis Methods

The traditional synthesis of this compound often involves the cyclization of thiosemicarbazide with acetic anhydride (B1165640) under reflux conditions. While effective, this method can be time-consuming and energy-intensive. Current research is actively exploring greener and more efficient alternatives to conventional heating methods.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of 1,3,4-thiadiazole derivatives is the use of microwave irradiation. niscpr.res.invjs.ac.vn This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while also improving product yields. vjs.ac.vnresearchgate.net For instance, a microwave-assisted, solvent-free method for synthesizing 5-alkyl-2-amino-1,3,4-thiadiazoles demonstrated a reduction in reaction time from 20 hours to just 30 minutes. vjs.ac.vn While specific data for this compound is not extensively detailed, the successful application of this technology to structurally similar compounds suggests its high potential for a more efficient synthesis.

Ultrasonic Irradiation: Another promising green chemistry approach is the use of ultrasonic irradiation. nanobioletters.comnih.gov This method has been successfully employed for the synthesis of various 1,3,4-thiadiazole derivatives, offering the advantages of shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nanobioletters.com For example, the ultrasonic-assisted synthesis of certain thiadiazole derivatives was achieved in just 20 minutes at room temperature. nanobioletters.com

One-Pot Synthesis: One-pot, multi-component reactions represent a highly efficient and atom-economical approach to synthesizing complex molecules like this compound derivatives. nih.govbohrium.comresearchgate.net These methods streamline the synthetic process by combining multiple reaction steps into a single procedure, which minimizes the need for isolating intermediates and reduces solvent waste and energy consumption. bohrium.comresearchgate.net

The following table provides a comparative overview of different synthetic approaches for 1,3,4-thiadiazole derivatives, highlighting the potential advantages of modern techniques.

| Synthesis Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Hours to Days | Well-established procedures |

| Microwave-Assisted | Minutes | Rapid reaction rates, higher yields, energy efficiency |

| Ultrasonic Irradiation | Minutes to Hours | Shorter reaction times, milder conditions, improved yields |

| One-Pot Synthesis | Varies | High efficiency, reduced waste, atom economy |

Future research in this area will likely focus on optimizing these green synthetic protocols for the specific and scaled-up production of this compound. A key goal will be to develop cost-effective methods that are also environmentally benign, making this compound more accessible for a broader range of applications.

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the molecular structure, electronic properties, and reactivity of this compound is crucial for the rational design of new derivatives with tailored functionalities. The integration of advanced spectroscopic techniques with computational chemistry provides a powerful synergy for achieving this.

Combined Spectroscopic and Computational Analysis: Modern research frequently employs a combination of experimental spectroscopic methods, such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, with theoretical calculations, most notably Density Functional Theory (DFT). acs.orgnih.govnih.gov This integrated approach allows for a more detailed and accurate interpretation of experimental data. For instance, DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign specific vibrational modes. researchgate.net

A study on a derivative, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, showcased the power of this combined approach. The researchers recorded the FT-IR and FT-Raman spectra and compared them with the vibrational wavenumbers predicted by DFT calculations, finding good coherence between the experimental and theoretical data. acs.org This not only validated the molecular structure but also provided a detailed understanding of the vibrational properties of the molecule.

Elucidation of Tautomerism and Reactivity: One of the key areas where this integrated approach is particularly valuable is in the study of tautomerism, a phenomenon where a molecule can exist in two or more interconvertible forms. For this compound, there is the potential for keto-enol tautomerism. nih.govresearchgate.net Spectroscopic studies in different solvents, combined with DFT calculations of the relative energies of the tautomers, can elucidate the predominant form under various conditions and provide insights into the molecule's reactivity. nih.gov